6-Nitro-1,3-benzoxazol-2-amine
Overview
Description
6-Nitro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. It is characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-nitrobenzoxazole is Acetylcholinesterase (AChE) . AChE is an important enzyme in the nervous system, responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .
Mode of Action
2-Amino-6-nitrobenzoxazole-derived compounds interact with AChE, inhibiting its activity . The inhibition occurs in the nanomolar to micromolar range . The mode of enzyme inhibition is mixed type and reversible . The interaction between the compound and AChE is stabilized by hydrogen bonding and π – π interactions .
Biochemical Pathways
The inhibition of AChE by 2-Amino-6-nitrobenzoxazole impacts the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetic acid, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates, leading to prolonged signal transmission .
Result of Action
The result of 2-Amino-6-nitrobenzoxazole’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration. This can have a significant impact on neuronal signaling, potentially alleviating symptoms of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
2-Amino-6-nitrobenzoxazole has been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurodegenerative disorders . The compound interacts with AChE, inhibiting its activity in the nanomolar to micromolar range . This interaction is significant as it suggests a potential role for 2-Amino-6-nitrobenzoxazole in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
AChE is involved in the termination of cholinergic neurotransmission, thus, inhibiting AChE could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-nitrobenzoxazole involves its interaction with AChE. It exerts its effects at the molecular level by inhibiting AChE, thereby potentially altering neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazol-2-amine typically involves the nitration of 2-aminobenzoxazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Nitroso or nitro derivatives of benzoxazole.
Scientific Research Applications
6-Nitro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound and its derivatives are explored as potential fungicides and herbicides.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzoxazole: Lacks the amino group, affecting its ability to form derivatives through substitution reactions.
2-Amino-5-nitrobenzoxazole: The nitro group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 6-Nitro-1,3-benzoxazol-2-amine is unique due to the specific positioning of both the amino and nitro groups, which imparts distinct chemical reactivity and a broad spectrum of applications. Its dual functional groups allow for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-nitro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVXILHAMUPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482475 | |
Record name | 2-amino-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-17-9 | |
Record name | 2-amino-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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